(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine
Overview
Description
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: is a chemical compound with the molecular formula C13H19F3N2 and a molecular weight of 260.3 g/mol. This compound is characterized by its trifluoromethyl group and a benzyl group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as benzylamine and trifluoropropylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.
Scientific Research Applications
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the benzyl group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: can be compared with other similar compounds, such as:
Benzylamine: Similar in structure but lacks the trifluoromethyl group.
Trifluoropropylamine: Similar in structure but lacks the benzyl group.
Other trifluoromethyl-containing amines: These compounds may have different substituents or functional groups.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the benzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoro-2-N-propylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2/c1-2-8-18(12(9-17)13(14,15)16)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHVDLMXXBRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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